Functional Inversion via N-Methylation
F(N-Me)GA(N-Me)IL is devoid of intrinsic β‑sheet structure and does not form amyloid fibrils, in stark contrast to its unmodified parent sequence FGAIL and related analogs. Quantitative electron microscopy and Thioflavin T assays confirm that F(N-Me)GA(N-Me)IL does not form fibrous structures under conditions where unmodified FGAIL and NFGAIL readily aggregate [1]. A separate comparative study across N‑methylated analogs of hIAPP(23‑27) demonstrated that only the double‑methylated peptide H‑F(N‑Me)GA(N‑Me)IL‑OH (Peptide 6) showed no tendency to form fibrous structures, whereas all other analogs with fewer N‑methylations or different modification patterns still exhibited aggregation [2]. This complete elimination of intrinsic amyloidogenicity and associated cytotoxicity is a direct consequence of the specific double N‑methylation pattern.
| Evidence Dimension | Amyloid Fibril Formation (Intrinsic) |
|---|---|
| Target Compound Data | No fibrils detected; non-amyloidogenic |
| Comparator Or Baseline | Unmodified FGAIL / NFGAIL: Forms amyloid fibrils; amyloidogenic and cytotoxic |
| Quantified Difference | Qualitative inversion from amyloidogenic to non-amyloidogenic |
| Conditions | Thioflavin T binding assays; electron microscopy (EM) analysis of peptide self-assembly |
Why This Matters
This qualitative difference ensures the compound acts as an inhibitor rather than a propagator of aggregation, a critical distinction for assay validation and therapeutic design.
- [1] Kapurniotu, A., Schmauder, A., & Tenidis, K. (2002). Structure-based design and study of non-amyloidogenic, double N-methylated IAPP amyloid core sequences as inhibitors of IAPP amyloid formation and cytotoxicity. Journal of Molecular Biology, 315(3), 339-350. View Source
- [2] Rozniakowski, K., Fraczyk, A., Galecki, K., Wietrzyk, J., Filip-Psurska, B., Fraczyk, J., Kaminski, Z. J., & Kolesinska, B. (2021). N-Methylated Analogs of hIAPP Fragments 18‑22, 23‑27, 33‑37 Inhibit Aggregation of the Amyloidogenic Core of the Hormone. Chemistry & Biodiversity, 18(1), e2000842. View Source
